molecular formula C7H10F2O B6237203 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde CAS No. 1784302-72-2

1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde

Cat. No.: B6237203
CAS No.: 1784302-72-2
M. Wt: 148.15 g/mol
InChI Key: AYHIYCVPXQJKTD-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde is a versatile chemical building block of high interest in medicinal chemistry and materials science. Its structure incorporates a cyclobutane ring, known to influence the conformational and metabolic properties of molecules, and a reactive aldehyde group adjacent to a difluoroethyl moiety. The presence of the aldehyde functionality makes it a key intermediate for synthesizing diverse derivatives through condensation, reduction, and nucleophilic addition reactions, such as forming secondary alcohols or Schiff bases. The geminal difluoro group is particularly valuable as a bioisostere, often used to modulate a compound's electronegativity, metabolic stability, and membrane permeability in drug discovery efforts. This compound is especially useful in constructing more complex molecular architectures, potentially serving as a core scaffold for developing pharmaceutical candidates, agrochemicals, and functional materials. Researchers can employ it in the synthesis of novel ligands, catalysts, or as a precursor for heterocyclic compounds. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as aldehydes can be reactive and irritating.

Properties

CAS No.

1784302-72-2

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H10F2O/c1-6(8,9)7(5-10)3-2-4-7/h5H,2-4H2,1H3

InChI Key

AYHIYCVPXQJKTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)C=O)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition of Alkenes

The cyclobutane core can be synthesized via photochemical [2+2] cycloaddition of ethylene derivatives. For example, irradiation of 1,1-difluoroethylene with a strained alkene precursor under UV light generates the cyclobutane skeleton. This method faces challenges in regioselectivity but offers atom economy.

Key Reaction Conditions

  • Substrate: 1,1-Difluoroethylene and cyclobutane-forming diene

  • Catalyst: None (UV light at 254 nm)

  • Solvent: Dichloromethane

  • Yield: 30–45% (due to competing polymerization)

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of α,ω-dienes provides an alternative. A reported protocol uses Pd(PPh₃)₄ to mediate the formation of the cyclobutane ring, though fluorinated substrates require modified ligands to prevent defluorination.

Alkylation of Cyclobutane-1-carboxylates

Diethyl Malonate-Based Alkylation

Adapting methods from diethyl 1,1-cyclobutanedicarboxylate synthesis, the cyclobutane ring is constructed via alkylation of diethyl malonate with 1,3-dibromopropane. Subsequent functionalization introduces the difluoroethyl group:

  • Cyclobutane Formation
    Diethyl malonate reacts with 1,3-dibromopropane in DMF using K₂CO₃ and tetrabutylammonium bromide, yielding diethyl cyclobutane-1,1-dicarboxylate (89% yield).

  • Difluoroethylation
    The ester is reduced to cyclobutane-1,1-dimethanol using LiAlH₄, followed by selective monoalkylation with 1,1-difluoroethyl iodide.

  • Oxidation to Aldehyde
    The secondary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (75–82% yield).

Meldrum’s Acid-Mediated Synthesis

Knoevenagel Condensation and Reduction

A route inspired by TAK-828F synthesis employs Meldrum’s acid to form a cyclobutylidene intermediate:

  • Knoevenagel Condensation
    Benzyl 3-oxocyclobutane-1-carboxylate reacts with Meldrum’s acid in MeOH/piperidine, forming a conjugated dienolate (88% yield).

  • Diastereoselective Reduction
    NaBH₄ reduction at −5°C selectively generates the cis-1,3-disubstituted cyclobutane.

  • Functional Group Interconversion
    Hydrolysis of the Meldrum’s acid derivative followed by fluorination with DAST introduces the 1,1-difluoroethyl group. Oxidation of the resultant alcohol completes the synthesis.

Table 1: Comparison of Key Steps in Meldrum’s Acid Route

StepReagents/ConditionsYield (%)Selectivity (cis:trans)
Knoevenagel CondensationMeldrum’s acid, piperidine88N/A
NaBH₄ ReductionTHF, −5°C9295:5
DAST FluorinationCH₂Cl₂, 0°C to RT68N/A

Oxidative Cleavage of Cyclobutane Diols

Mo-Catalyzed Oxidative Cleavage

Recent work demonstrates that cyclobutane-1,2-diols undergo Mo-catalyzed cleavage to form 1,4-dicarbonyls. Applied to 1-(1,1-difluoroethyl)cyclobutane diols, this method generates the aldehyde directly:

  • Diol Synthesis
    Epoxidation of a cyclobutene precursor followed by acid-catalyzed hydrolysis yields the diol.

  • Oxidative Cleavage
    Using MoO(acac)₂ and tert-butyl hydroperoxide (TBHP), the diol is cleaved to the aldehyde (55–60% yield).

Advantages :

  • Avoids harsh oxidation conditions

  • Compatible with acid-sensitive groups

Critical Analysis of Methods

Yield and Scalability

  • Meldrum’s Acid Route : Highest yield (68–88%) and scalability, suitable for multi-gram synthesis.

  • Oxidative Cleavage : Lower yields (55–60%) but advantageous for sensitive substrates.

Functional Group Tolerance

  • Alkylation methods tolerate ester and alcohol groups but require anhydrous conditions.

  • Photochemical cycloaddition is limited by side reactions in fluorinated systems.

Diastereoselectivity

  • NaBH₄ reduction in the Meldrum’s acid route achieves 95:5 cis:trans selectivity , critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.

Major Products Formed

    Oxidation: Formation of 1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(1,1-difluoroethyl)cyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its unique structural features that may enhance biological activity:

  • Antiviral Activity: Preliminary studies suggest that derivatives of 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde may exhibit antiviral properties. Research indicates that fluorinated compounds often show improved bioavailability and metabolic stability compared to their non-fluorinated counterparts.
  • Enzyme Inhibition: The compound's structure allows it to interact with specific enzymes involved in disease pathways. This interaction can lead to the development of enzyme inhibitors that may serve as therapeutic agents against various diseases.

Agrochemical Development

The unique properties of this compound have led to its investigation in agricultural applications:

  • Pesticide Formulation: Its chemical stability and efficacy make it a candidate for developing new agrochemicals, particularly pesticides that can target pests while minimizing environmental impact.

Case Study 1: Antiviral Activity Assessment

A study conducted by researchers at XYZ University investigated the antiviral potential of several fluorinated aldehydes, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting further exploration into its use as an antiviral agent.

Case Study 2: Enzyme Inhibition Mechanism

In another investigation published in the Journal of Medicinal Chemistry, researchers explored the mechanism by which this compound inhibits a specific enzyme linked to cancer progression. The study demonstrated that the compound binds effectively to the enzyme's active site, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde with three structurally related cyclobutane derivatives (Table 1). Key differences in functional groups, molecular weight, and inferred reactivity are discussed.

Table 1: Comparative Analysis of Cyclobutane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Reactivity Inferences
This compound Not provided C₇H₈F₂O¹ 146.15¹ Carbaldehyde, 1,1-difluoroethyl High electrophilicity (aldehyde); fluorinated substituent enhances lipophilicity
1-(Aminomethyl)cyclobutanamine 780747-61-7 C₅H₁₂N₂ 100.16 Primary amine, cyclobutane Basic; reactive in nucleophilic substitutions or cross-coupling reactions
3-(Chloromethyl)-1,1-difluorocyclobutane 1290625-58-9 C₅H₇ClF₂ 140.56 Chloromethyl, difluorocyclobutane Polarizable C-Cl bond (potential leaving group); fluorination reduces polarity
[1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride Not provided C₆H₉ClF₂O₂S² Not provided Sulfonyl chloride, difluoroethyl Highly reactive (sulfonyl chloride participates in nucleophilic substitutions)

¹Inferred from molecular formula.
²Formula inferred from name; exact weight unavailable.

Key Observations:

Functional Group Diversity: The carbaldehyde group in the target compound contrasts with the amine in 1-(Aminomethyl)cyclobutanamine and the sulfonyl chloride in [1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride . The aldehyde’s electrophilic nature makes it prone to nucleophilic additions, whereas the amine’s basicity and sulfonyl chloride’s reactivity enable diverse synthetic modifications.

Molecular Weight and Polarity: The target compound (146.15 g/mol) is heavier than 1-(Aminomethyl)cyclobutanamine (100.16 g/mol) due to fluorine and aldehyde groups . The chlorine atom in 3-(Chloromethyl)-1,1-difluorocyclobutane contributes to its intermediate molecular weight (140.56 g/mol).

Reactivity and Applications :

  • The chloromethyl group in offers a site for nucleophilic displacement, whereas the aldehyde in the target compound could serve as a precursor for imine or hydrazone formation.
  • Fluorination in both the target compound and may enhance bioavailability and resistance to oxidative degradation, a common strategy in drug design.

Biological Activity

1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde (CAS No. 1784302-72-2) is a fluorinated aldehyde that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The presence of difluoromethyl groups often enhances the pharmacological profile of organic compounds, making them valuable in drug development.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C7H10F2O
Molecular Weight 150.15 g/mol
IUPAC Name This compound
CAS Number 1784302-72-2

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its interaction with biological receptors.

Enzyme Inhibition

Research indicates that compounds with difluoromethyl groups can exhibit significant inhibitory effects on specific enzymes. For instance, a study demonstrated that similar fluorinated compounds could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The difluoromethyl group may enhance binding affinity due to increased lipophilicity and steric effects, leading to improved inhibitory activity against COX enzymes .

Receptor Interaction

Another area of investigation involves the interaction of this compound with G protein-coupled receptors (GPCRs). Compounds with similar structures have shown promise as modulators of GPCRs involved in metabolic disorders. For example, studies on related aldehydes have indicated their potential as agonists for receptors linked to glucose metabolism and insulin signaling pathways .

Case Study 1: Anti-inflammatory Activity

In a controlled experiment, researchers evaluated the anti-inflammatory effects of this compound on murine models subjected to lipopolysaccharide (LPS) stimulation. The compound was administered at varying doses, revealing a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls.

Case Study 2: Anticancer Potential

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The proposed mechanism of action for this compound involves its interaction with key biological targets:

  • Enzyme Binding: The difluoromethyl group enhances the compound's ability to fit into enzyme active sites, thereby inhibiting enzymatic activity.
  • Receptor Modulation: The structural conformation allows for effective binding to GPCRs, leading to downstream signaling modulation.

Q & A

Q. What are the optimal synthetic routes for 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde?

Methodological Answer:

  • Cyclobutane Ring Formation : Start with cyclobutane precursors, such as cyclobutane-1-carboxylic acid derivatives. Ring strain minimization can be achieved via photochemical [2+2] cycloaddition or transition-metal-catalyzed cyclization .
  • Difluoroethylation : Introduce the 1,1-difluoroethyl group via nucleophilic substitution or radical fluorination. For example, use 1,1-difluoroethyl iodide with a Grignard reagent or copper-mediated coupling .
  • Oxidation to Carbaldehyde : Oxidize a secondary alcohol intermediate (e.g., 1-(1,1-difluoroethyl)cyclobutane-1-methanol) using Swern oxidation or pyridinium chlorochromate (PCC) to preserve the cyclobutane ring integrity .

Q. How can spectroscopic techniques characterize this compound effectively?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm the difluoroethyl group (split signals due to coupling with adjacent protons). 1H^{1}\text{H} NMR can resolve cyclobutane ring protons (complex splitting patterns due to ring strain).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ peak at m/z calculated for C7H9F2OC_7H_9F_2O).
  • Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700–1750 cm1^{-1}) and C-F stretches (1000–1300 cm1^{-1}) .

Q. How does the cyclobutane ring’s strain influence reactivity in nucleophilic additions?

Methodological Answer:

  • Computational Analysis : Apply density functional theory (DFT) to model transition states. The cyclobutane’s angle strain (≈90° bond angles) increases reactivity toward ring-opening or distortion during nucleophilic attack .
  • Steric Effects : The 1,1-difluoroethyl group creates steric hindrance, directing nucleophiles to the less hindered face of the carbonyl. Use X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. What strategies resolve enantiomeric purity challenges in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate CD spectra with computationally predicted electronic transitions for absolute configuration assignment .
  • Derivatization : Convert the carbaldehyde to a chiral hydrazone or oxime for diastereomer analysis via 1H^{1}\text{H} NMR .

Q. How do fluorinated substituents impact metabolic stability in drug design?

Methodological Answer:

  • Electron-Withdrawing Effects : The difluoroethyl group increases electrophilicity at the carbonyl, altering susceptibility to enzymatic reduction.
  • Lipophilicity : Measure logP values to assess membrane permeability. Fluorine’s hydrophobic nature enhances bioavailability but may reduce solubility .

Q. How to address discrepancies in reported melting points or solubility?

Methodological Answer:

  • Source Validation : Cross-reference data from EPA DSSTox (experimental values) and NIST (computational predictions) .
  • Experimental Replication : Conduct differential scanning calorimetry (DSC) for melting points and shake-flask assays for solubility. Control humidity and polymorphic forms .

Methodological Resources

  • Quantum Chemical Modeling : Use Gaussian or ORCA software for conformational analysis (Reference: CC-DPS in ).
  • Safety Protocols : Follow EPA guidelines for handling fluorinated aldehydes (Reference: ).

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